molecular formula C15H23NO3 B607141 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one CAS No. 1674389-55-9

1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one

Cat. No.: B607141
CAS No.: 1674389-55-9
M. Wt: 265.35 g/mol
InChI Key: WZVCLFAACAERMB-UHFFFAOYSA-N
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Description

DL-4662 (hydrochloride) is a chemical compound that belongs to the class of substituted cathinones. It is a 3,4-dimethoxy derivative of pentedrone and α-pyrrolidinopentiophenone. This compound features an ethylamine group in place of the amino group typically attached to the alpha carbon of pentedrone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-4662 (hydrochloride) involves the reaction of 3,4-dimethoxyphenylacetone with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and is carried out at a specific temperature to ensure the formation of the desired product. The resulting compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of DL-4662 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and forensic applications .

Chemical Reactions Analysis

Types of Reactions

DL-4662 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-4662 (hydrochloride) is primarily used in forensic and research applications. It serves as an analytical reference standard for the identification and quantification of substituted cathinones in biological and environmental samples. The compound is also used in mass spectrometry and other analytical techniques to study the properties and behavior of cathinones .

Mechanism of Action

The exact mechanism of action of DL-4662 (hydrochloride) is not well understood. it is believed to interact with the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .

Comparison with Similar Compounds

DL-4662 (hydrochloride) is similar to other substituted cathinones such as pentedrone and α-pyrrolidinopentiophenone. it is unique due to the presence of the 3,4-dimethoxyphenyl group and the ethylamine substitution. These structural differences may result in variations in its pharmacological and toxicological properties .

List of Similar Compounds

  • Pentedrone
  • α-Pyrrolidinopentiophenone
  • Methcathinone
  • Mephedrone

Properties

CAS No.

1674389-55-9

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one

InChI

InChI=1S/C15H23NO3/c1-5-7-12(16-6-2)15(17)11-8-9-13(18-3)14(10-11)19-4/h8-10,12,16H,5-7H2,1-4H3

InChI Key

WZVCLFAACAERMB-UHFFFAOYSA-N

SMILES

CCCC(NCC)C(C1=CC=C(OC)C(OC)=C1)=O

Canonical SMILES

CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)NCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DL-4662;  DL4662;  DL 4662;  J3.314.550K; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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